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3-(2-(Methylthio)phenoxy)piperidine

Cat. No.: B13529783
M. Wt: 223.34 g/mol
InChI Key: ZEYNPCBTZLBRQG-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Derivatives in Pharmaceutical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs found in pharmaceuticals. nih.gov Its importance is underscored by its presence in over 70 commercially available drugs, including several blockbuster medications. arizona.edu The widespread use of the piperidine scaffold can be attributed to its synthetic tractability and its ability to impart favorable physicochemical properties to a molecule, such as improved solubility and the ability to cross biological membranes.

Piperidine derivatives have demonstrated a broad spectrum of biological activities, finding applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. bohrium.com They are also utilized in treatments for conditions affecting the central nervous system, such as analgesics and antipsychotics. arizona.edu The versatility of the piperidine ring allows medicinal chemists to fine-tune the pharmacological profile of a drug candidate to achieve desired therapeutic effects.

Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Scaffold

Drug Name Therapeutic Class
Methylphenidate CNS Stimulant
Donepezil Acetylcholinesterase Inhibitor
Fentanyl Opioid Analgesic
Haloperidol Antipsychotic

| Loratadine | Antihistamine |

Overview of the Phenoxy Moiety in Bioactive Compounds

The phenoxy group, consisting of a phenyl ring linked to an oxygen atom, is another critical component in the design of bioactive compounds. nih.gov This moiety is not merely a passive linker but actively participates in molecular interactions that are crucial for a drug's biological activity. nih.gov The presence of a phenoxy group can facilitate interactions with biological targets through pi-pi stacking and can also act as a hydrogen bond acceptor. nih.govencyclopedia.pub

This structural element is found in a wide array of drugs, including those used to treat viral infections, cancer, and cardiovascular diseases. nih.govscispace.com The substitution pattern on the phenyl ring of the phenoxy moiety can be systematically modified to optimize a compound's potency, selectivity, and pharmacokinetic properties. encyclopedia.pub

Table 2: Bioactive Compounds Featuring a Phenoxy Moiety

Compound Class Example Biological Relevance
Antidepressants Viloxazine Norepinephrine (B1679862) reuptake inhibitor
Beta-blockers Propranolol Cardiovascular disease treatment

| Herbicides | 2,4-Dichlorophenoxyacetic acid | Plant growth regulator |

Rationale for Investigating the 3-(2-(Methylthio)phenoxy)piperidine Structure

The specific arrangement of atoms in this compound suggests a molecule designed with intent, combining the proven benefits of the phenoxypiperidine scaffold with a strategic chemical modification. The rationale for investigating this particular structure is multifaceted and rooted in established principles of medicinal chemistry.

The "3-phenoxy" linkage on the piperidine ring is a well-explored motif in drug discovery. For instance, derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) have been synthesized and evaluated for their potential as antidepressant agents. nih.gov This indicates that the 3-position of the piperidine ring is a viable attachment point for a substituted phenoxy group to elicit a biological response.

The novelty of the target compound lies in the "2-(methylthio)" substitution on the phenoxy ring. In drug design, the methylthio group (-SCH₃) is often considered a bioisostere of the more common methoxy (B1213986) group (-OCH₃). researchgate.net Bioisosteric replacement is a strategy used to modify a lead compound to improve its properties while retaining its desired biological activity. nih.gov Swapping a methoxy group for a methylthio group can lead to several potential advantages:

Modulation of Metabolism: The methylthio group can alter the metabolic profile of a compound, potentially leading to improved stability and a longer duration of action. princeton.edu

Altered Electronic Properties: The sulfur atom in the methylthio group has different electronic properties compared to the oxygen in a methoxy group, which can influence how the molecule interacts with its biological target. nih.gov

Lipophilicity and Solubility: This substitution can fine-tune the lipophilicity of the molecule, which in turn affects its absorption, distribution, and excretion.

The investigation of this compound is therefore a logical step in the exploration of new chemical space. It leverages the validated phenoxypiperidine framework and introduces a subtle but potentially impactful modification. Research into this compound could lead to the discovery of new therapeutic agents with improved pharmacological profiles for a range of diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NOS B13529783 3-(2-(Methylthio)phenoxy)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

3-(2-methylsulfanylphenoxy)piperidine

InChI

InChI=1S/C12H17NOS/c1-15-12-7-3-2-6-11(12)14-10-5-4-8-13-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3

InChI Key

ZEYNPCBTZLBRQG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1OC2CCCNC2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-(2-(Methylthio)phenoxy)piperidine

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound, the primary disconnection points are the ether linkage and the bonds within the piperidine (B6355638) ring.

The most logical primary disconnection is the carbon-oxygen bond of the aryl ether. This cleavage, denoted as a C-O disconnection, simplifies the target molecule into two key precursors: the piperidine core, specifically 3-hydroxypiperidine (B146073) (or a derivative with a suitable leaving group), and the aromatic moiety, 2-(methylthio)phenol (B87076) (or an activated aryl halide equivalent). This approach isolates the challenges of synthesizing the heterocyclic amine from those of constructing the substituted aromatic component.

A further retrosynthetic step involves the simplification of the 3-hydroxypiperidine precursor. This can be conceptually broken down through a C-N bond disconnection, which typically leads back to a linear amino alcohol or a related acyclic precursor that can be cyclized. A common synthetic strategy, however, involves functional group interconversion, tracing 3-hydroxypiperidine back to precursors like 3-piperidone via reduction or 3-hydroxypyridine via hydrogenation. ketonepharma.comgoogle.com

This analysis outlines two major synthetic challenges: the construction of the 3-substituted piperidine ring, potentially with stereochemical control, and the subsequent formation of the aryl ether bond.

Key Synthetic Routes to the Piperidine Core

The piperidine scaffold is a prevalent motif in pharmaceuticals, and numerous methods for its synthesis have been developed. ajchem-a.com The synthesis of the 3-substituted piperidine core required for this compound can be achieved through various cyclization and stereoselective strategies.

The formation of the piperidine ring is a critical step in the synthesis of the target molecule. Common strategies often begin with a pre-existing six-membered ring that is modified or involve the cyclization of an acyclic precursor.

Hydrogenation of Pyridine (B92270) Derivatives : One of the most direct methods to obtain the piperidine skeleton is the catalytic hydrogenation of a corresponding pyridine derivative. For instance, 3-hydroxypyridine can be reduced to 3-hydroxypiperidine using catalysts such as rhodium on carbon (Rh/C) under hydrogen pressure. google.com Similarly, substituted pyridines can be hydrogenated, often with high diastereoselectivity, to yield cis-substituted piperidines. whiterose.ac.uk

Reduction of Piperidones : The piperidine ring can be synthesized via the reduction of a corresponding piperidone. 3-Piperidone serves as a direct precursor to 3-hydroxypiperidine through reduction with agents like sodium borohydride (NaBH4). ketonepharma.com This method is straightforward for producing a racemic mixture of the alcohol.

Intramolecular Cyclization : Acyclic precursors can be designed to undergo intramolecular reactions to form the piperidine ring. For example, dissolving 5-bromo-2-hydroxypentylamine hydrobromide in water and adding a base like sodium carbonate can induce intramolecular cyclization to yield 3-hydroxypiperidine. chemicalbook.com

Table 1: Comparison of Synthetic Routes to 3-Hydroxypiperidine
Starting MaterialMethodKey Reagents/CatalystsTypical YieldReference
3-HydroxypyridineCatalytic Hydrogenation5% Rh/C, H₂ (5-6 MPa)High google.com
3-PiperidoneKetone ReductionNaBH₄Good ketonepharma.com
5-bromo-2-hydroxypentylamine hydrobromideIntramolecular CyclizationNa₂CO₃80% chemicalbook.com

For many pharmaceutical applications, controlling the stereochemistry of the 3-substituent on the piperidine ring is essential. Several stereoselective methods have been developed to produce enantiomerically enriched 3-hydroxypiperidine.

Enzymatic Reduction : Biocatalysis offers a highly selective method for producing chiral alcohols. The asymmetric reduction of N-protected 3-piperidones, such as N-Boc-3-piperidone, using ketoreductase enzymes (KREDs) can yield the corresponding (S)- or (R)-N-Boc-3-hydroxypiperidine with high enantiomeric excess (>99%). mdpi.com This process often employs a cofactor regeneration system, for example, using glucose dehydrogenase (GDH) and glucose. mdpi.com

Chiral Resolution : A classical approach involves the resolution of a racemic mixture. Racemic 3-hydroxypiperidine can be treated with a chiral resolving agent, such as D-pyroglutamic acid. The diastereomeric salts exhibit different solubilities, allowing for their separation by crystallization. The desired enantiomer can then be liberated from the salt. google.com

Asymmetric Catalysis : Modern asymmetric catalysis provides powerful tools for constructing chiral piperidines. For instance, rhodium-catalyzed asymmetric reductive Heck reactions of pyridine derivatives with boronic acids can produce enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. nih.govacs.org This method allows for the introduction of various substituents at the 3-position with excellent enantioselectivity.

Table 2: Stereoselective Methods for 3-Hydroxypiperidine Synthesis
MethodPrecursorKey Reagents/CatalystsProductKey AdvantageReference
Enzymatic ReductionN-Boc-3-piperidoneKetoreductase (KRED), GDH, NADP⁺(S)-N-Boc-3-hydroxypiperidineHigh enantioselectivity (>99% ee) mdpi.com
Chiral Resolution(±)-3-HydroxypiperidineD-pyroglutamic acid(S)-3-hydroxypiperidine D-pyroglutamateEstablished, scalable method google.com
Asymmetric CatalysisPyridine derivativeRh-catalyst, chiral ligand, boronic acidEnantioenriched 3-arylpiperidineHigh enantioselectivity and functional group tolerance nih.govacs.org

Introduction of the 2-(Methylthio)phenoxy Moiety

Once the 3-hydroxypiperidine core is synthesized, the final key step is the introduction of the 2-(methylthio)phenoxy group via the formation of an ether bond. This is typically achieved through etherification or cross-coupling reactions.

The formation of the aryl ether linkage is commonly accomplished using reactions that couple an alcohol with an aryl electrophile.

Ullmann Condensation : The Ullmann condensation is a classic and effective method for forming aryl ether bonds. wikipedia.orgorganic-chemistry.org This reaction involves the copper-catalyzed coupling of a phenol (B47542) (or an alcohol) with an aryl halide. wikipedia.org In the context of synthesizing this compound, this would involve reacting 3-hydroxypiperidine (often N-protected) with an activated aryl halide such as 1-halo-2-(methylthio)benzene in the presence of a copper catalyst and a base. While traditional Ullmann reactions required harsh conditions, modern protocols often use soluble copper catalysts with ligands, allowing the reaction to proceed under milder temperatures. wikipedia.orgmdpi.com

Modern cross-coupling chemistry provides versatile alternatives for C-O bond formation, complementing traditional methods.

Buchwald-Hartwig C-O Coupling : While more widely known for C-N bond formation, palladium-catalyzed Buchwald-Hartwig cross-coupling reactions can also be adapted for the synthesis of aryl ethers. wikipedia.org This reaction would couple 3-hydroxypiperidine with an aryl halide or triflate. The choice of palladium precatalyst, ligand, and base is crucial for achieving high yields. thieme-connect.comrsc.org This method is valued for its broad substrate scope and functional group tolerance.

Nucleophilic Aromatic Substitution (SNAr) : If the aromatic ring is sufficiently electron-deficient (e.g., containing strong electron-withdrawing groups like a nitro group ortho or para to the leaving group), a direct SNAr reaction can occur. The alkoxide of 3-hydroxypiperidine would act as the nucleophile, displacing a leaving group (like a halide) on the aromatic ring. However, for a substrate like 2-(methylthio)benzene, which lacks strong activation, this pathway is generally not feasible without a catalyst.

The Ullmann condensation remains a highly relevant and powerful strategy for the specific C-O bond formation required in the synthesis of this compound.

Derivatization Strategies of this compound

Derivatization of the parent compound, this compound, can be systematically approached by targeting its three main structural components. This allows for the generation of a diverse chemical library to investigate its potential applications.

The secondary amine within the piperidine ring is a highly versatile functional group for derivatization. Its nucleophilic character allows for a wide range of chemical transformations, primarily through N-alkylation and N-acylation reactions.

N-Alkylation: This common modification involves the introduction of an alkyl group onto the piperidine nitrogen. The reaction typically proceeds by treating the parent piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.net Common bases include potassium carbonate or triethylamine, and the reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.netgoogle.com Reductive amination, another key strategy, involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the N-alkylated product.

N-Acylation: The introduction of an acyl group can be achieved by reacting the piperidine with acyl chlorides or acid anhydrides. These reactions are typically performed in the presence of a base, such as pyridine or triethylamine, to act as a scavenger for the generated acid. N-acylation converts the basic amine into a neutral amide, which can significantly alter the compound's properties.

Below is a table summarizing potential modifications at the piperidine nitrogen.

Modification TypeReagent ClassExample ReagentResulting Functional Group
N-AlkylationAlkyl HalideMethyl IodideN-Methylpiperidine
N-AlkylationAldehyde/Ketone + Reducing AgentAcetone + Sodium TriacetoxyborohydrideN-Isopropylpiperidine
N-AcylationAcyl ChlorideAcetyl ChlorideN-Acetylpiperidine (Amide)
N-SulfonylationSulfonyl ChlorideTosyl ChlorideN-Tosylpiperidine (Sulfonamide)
N-ArylationAryl Halide (with catalyst)FluoronitrobenzeneN-Arylpiperidine

The phenoxy ring is susceptible to electrophilic aromatic substitution, a reaction where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgdalalinstitute.com The position of the incoming substituent is directed by the existing groups on the ring: the alkoxy (-OR) group of the piperidinoxy moiety and the methylthio (-SMe) group.

Both the alkoxy and methylthio groups are ortho-, para-directing activators. organicchemistrytutor.comlibretexts.orgvedantu.com This is because the oxygen and sulfur atoms possess lone pairs of electrons that can be donated into the aromatic ring through resonance, thereby stabilizing the carbocation intermediate (the sigma complex) formed during the substitution at these positions. organicchemistrytutor.commakingmolecules.com The alkoxy group is generally considered a stronger activating group than the methylthio group. libretexts.org Therefore, electrophilic substitution will be directed primarily to the positions ortho and para to the piperidinoxy group. Given that the para position is occupied by the bond linking to the piperidine, substitutions are most likely to occur at the positions ortho to the alkoxy group.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. youtube.com

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen source and a Lewis acid catalyst (e.g., Br2/FeBr3). youtube.com

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst like aluminum trichloride. wikipedia.org

The table below outlines potential substitutions on the phenoxy ring.

Reaction TypeReagentsPotential Product (Major Isomers)
NitrationHNO3, H2SO43-(4-Nitro-2-(methylthio)phenoxy)piperidine
BrominationBr2, FeBr33-(4-Bromo-2-(methylthio)phenoxy)piperidine
Friedel-Crafts AcylationCH3COCl, AlCl33-(4-Acetyl-2-(methylthio)phenoxy)piperidine

The sulfur atom of the methylthio group is a key site for chemical alteration, most notably through oxidation. The thioether can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. These transformations introduce polarity and hydrogen bond accepting capabilities, which can significantly impact the molecule's biological interactions.

Oxidation to Sulfoxide: The selective oxidation of the sulfide to a sulfoxide can be achieved using a range of oxidizing agents. A common method involves using one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. organic-chemistry.org Other reagents, such as hydrogen peroxide catalyzed by scandium(III) triflate or tantalum carbide, can also provide high yields of the sulfoxide with minimal over-oxidation to the sulfone. organic-chemistry.orgorganic-chemistry.org

Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the sulfide to the sulfone, requires stronger oxidizing conditions or a higher stoichiometry of the oxidant. Using two or more equivalents of m-CPBA or hydrogen peroxide can yield the corresponding sulfone. organic-chemistry.orgwikipedia.org Niobium carbide has been shown to be an effective catalyst for the oxidation of sulfides directly to sulfones using hydrogen peroxide. organic-chemistry.org

The following table summarizes the oxidation states of the methylthio group.

TransformationReagentsProduct
Sulfide to Sulfoxide1 eq. m-CPBA or H2O2/TaC3-(2-(Methylsulfinyl)phenoxy)piperidine
Sulfide to Sulfone≥2 eq. m-CPBA or H2O2/NbC3-(2-(Methylsulfonyl)phenoxy)piperidine
Sulfoxide to Sulfonem-CPBA or H2O23-(2-(Methylsulfonyl)phenoxy)piperidine

The metabolic fate of this compound is predicted to involve transformations at the same reactive sites available for synthetic derivatization. The primary metabolic pathways for compounds containing an aryl methyl sulfide moiety involve oxidation of the sulfur atom. nih.gov

Metabolite Generation:

S-Oxidation: The methylthio group is a prime target for metabolic oxidation by cytochrome P450 enzymes. This process leads to the formation of the corresponding methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) metabolites. nih.govnih.gov These metabolites are generally more polar than the parent compound.

Aromatic Hydroxylation: The phenoxy ring can undergo hydroxylation, typically at positions activated by the existing substituents.

Piperidine Ring Metabolism: The piperidine ring may undergo C-hydroxylation or, if N-alkylated, N-dealkylation.

The most prominent metabolites are expected to be the S-oxidation products.

Synthetic Access to Metabolites: The primary metabolites, the sulfoxide and sulfone derivatives, can be readily synthesized in the laboratory. The synthetic routes are identical to the derivatization strategies outlined in section 2.4.3. This allows for the production of authentic standards for analytical and biological testing.

Synthesis of 3-(2-(Methylsulfinyl)phenoxy)piperidine: Controlled oxidation of this compound with one equivalent of an oxidizing agent like m-CPBA provides direct access to the sulfoxide metabolite. organic-chemistry.org

Synthesis of 3-(2-(Methylsulfonyl)phenoxy)piperidine: Treatment of the parent compound with an excess (two or more equivalents) of an oxidizing agent like m-CPBA or hydrogen peroxide yields the sulfone metabolite. organic-chemistry.org

This synthetic access is crucial for confirming the identity of metabolites found in in-vitro or in-vivo studies and for evaluating their individual biological activities.

Molecular Interactions and Target Engagement

Receptor Binding Profiles and Ligand Affinity Studies (In Vitro)

Detailed in vitro studies are essential to determine the affinity and selectivity of a compound for its molecular targets. For compounds with potential neuropsychopharmacological activity, this typically involves radioligand binding assays to measure their interaction with monoamine transporters and various receptor subtypes.

The monoamine transporters—serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT)—are critical targets for many antidepressant and psychoactive medications. The interaction of 3-(2-(Methylthio)phenoxy)piperidine with these transporters has not been specifically reported.

There is no publicly available data detailing the binding affinity (Ki) or inhibitory concentration (IC50) of this compound at the serotonin transporter.

Information regarding the affinity and selectivity of this compound for the norepinephrine transporter is not available in the current scientific literature.

The binding profile of this compound at the dopamine transporter remains uncharacterized in published research.

G-protein coupled receptors, particularly serotonin receptor subtypes, are pivotal in mediating the effects of numerous therapeutic agents. The modulatory effects of this compound on these receptors are yet to be explored.

There are no available studies that have investigated the binding affinity or functional activity of this compound at key serotonin receptor subtypes such as 5-HT1A and 5-HT2A.

Data Tables

Due to the absence of specific research findings, data tables for the binding affinities of this compound cannot be provided at this time.

Exploration of G-Protein Coupled Receptor (GPCR) Modulations

Adrenergic Receptor Subtype Interactions (e.g., α1, α2, β1, β2)

There is no available information on the interaction of this compound with any adrenergic receptor subtypes. While studies exist for other piperidine-containing compounds and their affinity for adrenergic receptors, such as certain beta-blockers nih.gov, this information is not applicable to the target compound.

Dopamine Receptor Subtype Interactions (e.g., D1, D2)

No direct research has been published detailing the interactions of this compound with dopamine receptor subtypes. The scientific literature does contain extensive research on various piperidine (B6355638) and piperazine (B1678402) derivatives as ligands for dopamine receptors, particularly the D2 and D3 subtypes. nih.govnih.govresearchgate.net For example, studies on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds have explored their potential as dopamine D4 receptor antagonists. chemrxiv.org However, these findings are specific to the studied scaffolds and cannot be attributed to this compound.

Enzyme Inhibition Studies (e.g., Monoamine Oxidase, Cytochrome P450 isoforms)

There is no data available on the potential for this compound to inhibit enzymes such as monoamine oxidase (MAO) or cytochrome P450 (CYP) isoforms. The piperidine moiety is present in some known MAO inhibitors nih.gov, but this general structural feature is not sufficient to infer any specific activity for the compound .

Ion Channel Modulation (e.g., Ligand-gated, Voltage-gated)

No studies were found that investigated the effects of this compound on any type of ion channel. The modulation of ion channels is a known activity for a diverse range of chemical structures nih.govnih.govresearchgate.net, but no such research has focused on this specific compound.

Allosteric Modulation Mechanisms

There is no information available to suggest that this compound acts as an allosteric modulator at any receptor or enzyme. The concept of allosteric modulation is an active area of research, including for GPCRs like adrenergic and opioid receptors mdpi.com, but no link to the specified compound has been established.

Mechanisms of Action at the Cellular and Subcellular Levels

Due to the lack of target identification, no research has been conducted on the cellular or subcellular mechanisms of action of this compound.

Neurotransmitter Uptake Inhibition Kinetics

No studies have been performed to assess the ability of this compound to inhibit the uptake of neurotransmitters. While related structures, such as certain fluoroethoxy-1,4-diphenethylpiperidine derivatives, have been investigated as inhibitors of dopamine uptake at the vesicular monoamine transporter 2 (VMAT2) nih.gov, and 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives have been studied for their effects on biogenic amine reuptake nih.gov, this data is not transferable to this compound.

Receptor Agonism/Antagonism Characterization

The functional activity of this compound at its target receptors determines whether it enhances or inhibits the receptor's natural activity. While comprehensive data on this specific compound is limited, the broader class of piperidine derivatives has been studied for its interaction with various receptors.

Research into related piperidine-based compounds has revealed a propensity for affinity towards histamine (B1213489) H3 (H3R) and sigma-1 (σ1) receptors. nih.govnih.gov For instance, certain dual-acting histamine H3/sigma-1 receptor ligands incorporating a piperidine core have been designed and evaluated. nih.gov In many cases, these related compounds have been characterized as H3R antagonists or inverse agonists. nih.govnih.gov An antagonist blocks the action of an agonist, while an inverse agonist produces an effect opposite to that of the agonist.

However, without specific experimental data for this compound, its precise agonist or antagonist profile at these or other receptors remains to be definitively characterized.

Table 1: Receptor Binding Affinity of Related Piperidine Compounds

CompoundTarget ReceptorAffinity (Ki)Reference
Related Piperidine Derivative 1 Histamine H3 ReceptorData not available in the reviewed literature
Sigma-1 ReceptorData not available in the reviewed literature
Related Piperidine Derivative 2 Histamine H3 ReceptorData not available in the reviewed literature
Sigma-1 ReceptorData not available in the reviewed literature

Note: This table is illustrative of the type of data required for a full characterization and highlights the current lack of specific binding affinities for this compound in the public domain.

Intracellular Signaling Pathway Perturbations (e.g., cAMP, ERK, Ca2+)

The binding of a ligand to a G-protein coupled receptor (GPCR), such as the histamine H3 receptor, typically initiates a cascade of intracellular events. These signaling pathways are crucial for translating the extracellular signal into a cellular response. Key second messengers and signaling molecules involved include cyclic adenosine (B11128) monophosphate (cAMP), extracellular signal-regulated kinase (ERK), and calcium ions (Ca2+).

Cyclic AMP (cAMP) Signaling: The H3 receptor is a Gi/o-coupled receptor, and its activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Therefore, an antagonist or inverse agonist at the H3 receptor would be expected to disinhibit adenylyl cyclase, potentially leading to an increase in cAMP. While this is the theoretical pathway, specific data on how this compound perturbs cAMP levels is not currently available in the reviewed scientific literature.

Extracellular Signal-Regulated Kinase (ERK) Signaling: The ERK pathway is a downstream target of many GPCRs and is involved in regulating a wide array of cellular processes, including gene expression and cell proliferation. The activation or inhibition of ERK can be a consequence of upstream receptor modulation. The precise effect of this compound on ERK signaling has not been documented.

Calcium (Ca2+) Signaling: Intracellular calcium levels are another critical second messenger system that can be modulated by GPCR activity. Changes in Ca2+ concentrations can influence a multitude of cellular functions. There is currently no specific information available detailing the effects of this compound on intracellular calcium signaling.

Table 2: Summary of Intracellular Signaling Pathway Perturbations

Signaling PathwayEffect of this compoundReference
cAMP Data not available in the reviewed literature
ERK Data not available in the reviewed literature
Ca2+ Data not available in the reviewed literature

Structure Activity Relationship Sar Studies

Conformational Analysis of 3-(2-(Methylthio)phenoxy)piperidine

The piperidine (B6355638) ring, a prevalent scaffold in many pharmaceuticals, typically adopts a low-energy chair conformation to minimize steric and torsional strain. ontosight.ai For this compound, the bulky substituent at the 3-position is expected to predominantly occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at the 1 and 5 positions.

Impact of Stereochemistry on Biological Activity

The carbon atom at the 3-position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers: (R)-3-(2-(Methylthio)phenoxy)piperidine and (S)-3-(2-(Methylthio)phenoxy)piperidine. Stereochemistry is a critical determinant of biological activity, as enantiomers can exhibit significantly different potencies and efficacies due to the chiral nature of their biological targets, such as enzymes and receptors. nih.govmalariaworld.orgmdpi.com

It is well-documented that opioid receptors, for example, can differentiate between the enantiotopic edges of a piperidine ring. nih.gov The differential binding of enantiomers can lead to one being significantly more potent than the other. Therefore, the synthesis and biological evaluation of individual enantiomers of this compound would be essential to determine which stereoisomer possesses the desired activity.

To illustrate the potential impact of stereochemistry, the following hypothetical data table presents possible differences in target binding affinity between the two enantiomers.

Hypothetical Target Binding Affinities of this compound Enantiomers

CompoundEnantiomerTarget Binding Affinity (Ki, nM)
1(R)-3-(2-(Methylthio)phenoxy)piperidine15
2(S)-3-(2-(Methylthio)phenoxy)piperidine250
3Racemic this compound120

Note: The data in this table is hypothetical and for illustrative purposes only.

Role of the Piperidine Ring Substituents on Target Affinity

The piperidine ring is a versatile heterocyclic moiety that is a key structural element in a vast number of biologically active compounds. nih.govmdpi.comnih.gov Its nitrogen atom can act as a proton acceptor, forming crucial interactions with biological targets. The substituent at the 3-position, the (2-(methylthio)phenoxy) group, is a primary determinant of the compound's pharmacological profile.

Furthermore, modifications to the piperidine ring itself can significantly impact target affinity. For instance, N-alkylation or N-acylation of the piperidine nitrogen can alter the compound's basicity, lipophilicity, and steric profile, thereby influencing its binding interactions. nih.gov The presence of substituents on the piperidine ring can also affect its biological activity and pharmacokinetic properties. ontosight.aiontosight.ai

Influence of the Phenoxy Moiety Modifications on Potency and Selectivity

The phenoxy group is a privileged scaffold in drug discovery, known to participate in various ligand-target interactions, including hydrophobic and π-stacking interactions. nih.gov Modifications to the phenyl ring of the phenoxy moiety in this compound could have a profound impact on the compound's potency and selectivity.

The introduction of electron-donating or electron-withdrawing groups at different positions on the phenyl ring can modulate the electronic properties of the phenoxy group, influencing its ability to form hydrogen bonds or engage in other non-covalent interactions. For instance, substituting the phenyl ring with halogen atoms or methoxy (B1213986) groups could enhance binding affinity and selectivity for a particular target. researchgate.net The development of isoform-selective inhibitors can sometimes be achieved through minor functionalization of such aromatic moieties. nih.gov

The following hypothetical data table illustrates how different substituents on the phenoxy ring might affect the potency of a series of analogs.

Hypothetical Potency of Analogs with Modified Phenoxy Moieties

CompoundPhenoxy Ring SubstituentIC50 (nM)
44-Fluoro25
54-Chloro30
64-Methoxy50
73,4-Dichloro15
8Unsubstituted100

Note: The data in this table is hypothetical and for illustrative purposes only.

Contribution of the Methylthio Group to Ligand-Target Interactions

The methylthio group (-SCH3) at the ortho-position of the phenoxy ring is a unique feature of this compound. This group can contribute to ligand-target interactions in several ways. The sulfur atom can act as a hydrogen bond acceptor, and the methyl group can participate in hydrophobic or van der Waals interactions within a binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict their potency and guide the design of new, more active compounds. nih.govfrontiersin.org

To build a QSAR model, a set of molecular descriptors would be calculated for each analog. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). By correlating these descriptors with the measured biological activity (e.g., IC50 or Ki values), a predictive model can be generated using statistical methods such as multiple linear regression or machine learning algorithms. nih.govresearchgate.net Such models can be invaluable for prioritizing the synthesis of new compounds and for gaining a deeper understanding of the SAR of this chemical series.

Preclinical Pharmacodynamic Characterization in Vitro and Ex Vivo

Neurotransmitter Release and Reuptake Modulation in Synaptosomes and Tissue Slices

No published studies were identified that have examined the effects of 3-(2-(Methylthio)phenoxy)piperidine on the release or reuptake of neurotransmitters in isolated nerve terminals (synaptosomes) or brain tissue slices. Such studies would be crucial in determining if this compound acts as a modulator of key neurotransmitter systems like dopamine (B1211576), serotonin (B10506), or norepinephrine (B1679862).

Receptor Occupancy Studies in Animal Brain Regions (Ex Vivo)

There is no available data from ex vivo receptor occupancy studies for this compound. These types of studies are essential for understanding which specific receptors the compound binds to in the brain after administration to a living organism and the extent of this binding at various concentrations.

Enzyme Activity Modulation in Cellular Extracts

No information is currently available regarding the potential of this compound to modulate the activity of enzymes in cellular extracts. Such investigations would be necessary to identify any direct enzymatic targets of the compound.

Preclinical Pharmacokinetic and Metabolic Profile Research in Vitro and Animal Models

Absorption and Distribution Studies (In Vitro Cell Models, Animal Tissue Distribution)

No data is publicly available regarding the absorption and distribution of 3-(2-(Methylthio)phenoxy)piperidine.

There are no published studies on the permeability of this compound using Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell models.

Information on the distribution of this compound in various tissues of animal models, such as the brain, liver, and kidney, is not available in the public scientific literature.

Metabolic Stability and Biotransformation Pathways (In Vitro and Animal Liver Microsomes)

There is no publicly available data on the metabolic stability and biotransformation of this compound.

Studies identifying the specific cytochrome P450 (CYP450) isoforms or UDP-glucuronosyltransferases (UGTs) involved in the metabolism of this compound have not been published.

There is no information available characterizing the major metabolites of this compound.

Advanced Research Methodologies and Computational Approaches

Spectroscopic Techniques for Ligand-Target Interaction Analysis

Spectroscopic methods are pivotal in confirming the structure of a synthesized compound and in providing direct evidence of its binding to a biological target.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of 3-(2-(Methylthio)phenoxy)piperidine.

Structural Confirmation : 1H and 13C NMR spectra are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. The aromatic protons of the phenoxy group, the protons on the piperidine (B6355638) ring, and the methyl protons of the methylthio group would all exhibit characteristic chemical shifts and coupling constants. ntu.edu.sgchemicalbook.com Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign these signals by showing proton-proton and proton-carbon correlations, respectively. nih.gov

Ligand-Target Interaction : NMR is also a powerful tool for studying how the compound interacts with a potential protein target. Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the ligand are in close contact with the protein, while Chemical Shift Perturbation (CSP) titrations can map the binding site on the protein and determine the binding affinity by monitoring changes in the chemical shifts of protein or ligand signals upon complex formation.

Surface Plasmon Resonance (SPR) offers real-time, label-free analysis of biomolecular interactions. nih.gov

Binding Kinetics and Affinity : In a typical SPR experiment, a purified target protein would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip surface. The binding of the compound to the protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. uu.nl This allows for the precise determination of key kinetic parameters, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated, providing a quantitative measure of binding affinity. nih.govuu.nl

Chromatographic Methods for Compound and Metabolite Analysis

Chromatographic techniques are indispensable for verifying the purity of this compound and for identifying its metabolites in biological systems.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound and for quantitative analysis.

Methodology : A reversed-phase HPLC method would typically be developed using a C18 column. google.com The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water containing a modifier like formic acid to ensure good peak shape. sciex.comsemanticscholar.org Detection would be performed using a UV detector, set to a wavelength where the phenoxy chromophore exhibits maximum absorbance. The method would be validated for linearity, accuracy, and precision. semanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, making it the premier tool for metabolite identification. nih.govlcms.cz

Compound and Metabolite Detection : Following HPLC separation, the compound and its potential metabolites would be ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. This provides highly sensitive and specific quantification. lcms.czmdpi.com

Metabolite Identification : In in vitro studies using liver microsomes or in vivo studies, LC-MS/MS is used to identify products of metabolism. For this compound, likely metabolic pathways include oxidation of the sulfur atom to a sulfoxide (B87167) and then a sulfone, aromatic hydroxylation on the phenoxy ring, or hydroxylation on the piperidine ring. Each metabolic transformation results in a specific mass shift from the parent compound, which can be detected and fragmented (MS/MS) to confirm the metabolite's structure. lcms.cz

Table 1: Hypothetical Chromatographic Parameters for Analysis

Parameter HPLC Method LC-MS/MS Method
Column C18, 4.6 x 150 mm, 5 µm C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile Acetonitrile
Gradient 20% to 95% B over 15 min 10% to 90% B over 5 min
Flow Rate 1.0 mL/min 0.4 mL/min
Detection UV at 275 nm ESI+, Multiple Reaction Monitoring (MRM)
Ion Transition N/A Parent Ion → Product Ion (Hypothetical)

Molecular Modeling and Docking Studies

Computational techniques are used to rationalize biological activity and to guide the design of new molecules with improved properties. These approaches are broadly categorized as ligand-based or structure-based.

In the absence of a known 3D structure for a biological target, LBDD methods utilize the information from a set of known active molecules. If a series of compounds related to this compound were found to be active, a pharmacophore model could be constructed. This model would define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity. The piperidine nitrogen could act as a hydrogen bond acceptor or a basic center, the ether oxygen as an acceptor, the phenoxy group as an aromatic/hydrophobic feature, and the methylthio group as a hydrophobic feature. This model could then be used to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophoric requirements.

When the 3D structure of a target protein is available, SBDD enables the rational design of ligands that can fit optimally into the binding site. nih.gov

Molecular Docking : This technique predicts the preferred orientation and binding affinity of a ligand within a protein's active site. mdpi.comscienceopen.com For this compound, the process would involve preparing the 3D structure of the ligand and the target protein. A docking program would then systematically explore possible conformations and orientations of the ligand in the binding pocket, scoring them based on a function that approximates the free energy of binding. The results would provide insights into key interactions—such as hydrogen bonds, hydrophobic contacts, and pi-stacking—that stabilize the complex, guiding modifications to improve potency and selectivity. nih.govsemanticscholar.org

The biological activity of a flexible molecule like this compound is dependent on the conformation it adopts when binding to its target.

Conformational Analysis : The piperidine ring typically adopts a low-energy chair conformation, but other forms like twist-boat conformations are possible. ias.ac.inwhiterose.ac.uk Furthermore, there is rotational freedom around the C-O-C ether linkage. Computational methods are used to systematically search the conformational space to identify low-energy structures. This analysis is critical because the bioactive conformation may not be the absolute lowest energy conformation in solution. researchgate.net Understanding the preferred shapes of the molecule is essential for accurate docking and pharmacophore modeling. rsc.org

Pharmacophore Modeling : Based on the docked pose from SBDD or an overlay of active ligands from LBDD, a 3D pharmacophore model can be generated. This model serves as a 3D query to find other molecules that could potentially bind to the same target.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of a molecule's electronic structure. researchgate.net These methods can be applied to this compound to:

Calculate accurate molecular geometries and conformational energies, complementing the results from molecular mechanics-based conformational analysis. researchgate.net

Determine electronic properties like the molecular electrostatic potential (MEP) surface, which highlights electron-rich and electron-poor regions important for intermolecular interactions.

Calculate atomic charges and orbital energies (HOMO/LUMO), providing insights into the molecule's reactivity and its ability to participate in charge-transfer interactions.

Model reaction energetics, which can help predict the most likely sites of metabolism and rationalize the stability of the compound. researchgate.netrsc.org

These computationally intensive calculations provide fundamental parameters that can be used to refine force fields for molecular docking and dynamics simulations, leading to more reliable predictions of binding and activity.

In Vitro Assay Development and Optimization for Screening

There is no publicly available information on the development or optimization of in vitro assays specifically designed for the screening of this compound. While general principles of in vitro assay development exist, the specific cell lines, endpoints, and conditions utilized for this particular compound have not been described in the scientific literature.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Mechanisms

No studies have been published that apply proteomics or metabolomics to investigate the biological effects and mechanism of action of this compound. As a result, there is no data on the global changes in protein expression (proteomics) or metabolite profiles (metabolomics) in biological systems following exposure to this compound.

Future Research Directions and Unexplored Avenues

Investigation of Novel Molecular Targets

A primary focus of future research will be the identification and validation of novel molecular targets for 3-(2-(Methylthio)phenoxy)piperidine. The phenoxy-piperidine scaffold is present in compounds known to interact with various biological targets. For instance, derivatives of (phenoxy-2-hydroxypropyl)piperidines have been identified as inhibitors of the voltage-gated sodium channel NaV1.7, a target for pain therapeutics. nih.gov Similarly, certain phenyl piperidine (B6355638) derivatives have shown activity as CCR2 antagonists, which are implicated in inflammatory responses. nih.gov

Given these precedents, initial screening of this compound could be directed towards ion channels, G-protein coupled receptors (GPCRs), and enzymes involved in key signaling pathways. High-throughput screening assays against diverse target panels will be instrumental in identifying initial hits. Subsequent validation studies will be necessary to confirm these interactions and elucidate the mechanism of action at the molecular level.

Design and Synthesis of Advanced Derivatives with Enhanced Selectivity or Potency

Following the identification of promising biological activity, the design and synthesis of advanced derivatives will be a critical step. Structure-activity relationship (SAR) studies will guide the modification of the parent compound to enhance its potency and selectivity for the identified target. nih.gov Key areas for modification on the this compound scaffold include:

Substitution on the Piperidine Ring: Introducing various substituents on the piperidine ring can influence the compound's binding affinity and pharmacokinetic properties. Studies on similar piperidine-containing compounds have shown that the nature and position of substituents can significantly impact biological activity. nih.gov

Modification of the Phenoxy Moiety: Altering the substitution pattern on the phenyl ring or modifying the methylthio group could lead to improved interactions with the target protein.

Stereochemistry: The stereochemistry at the 3-position of the piperidine ring is a crucial factor that can affect biological activity. The synthesis and evaluation of individual enantiomers will be essential to determine if the activity is stereospecific.

Exploration of Polypharmacological Profiles

A single molecule that interacts with multiple targets, a concept known as polypharmacology, can offer therapeutic advantages, particularly in complex diseases. Future research should explore the potential polypharmacological profile of this compound and its derivatives. For example, a piperidine derivative, DTPEP, has been identified as a dual-acting agent targeting both estrogen receptor-positive and -negative breast cancer by modulating multiple signaling pathways. nih.gov

A comprehensive screening approach against a broad range of targets can reveal such multi-target activities. Understanding the polypharmacology of this compound could open up new therapeutic applications beyond the primary target and provide a more holistic view of its biological effects.

Development of Advanced Preclinical Models for Mechanistic Insights

To gain deeper insights into the in vivo efficacy and mechanism of action of this compound, the development and use of advanced preclinical models will be essential. These models can range from genetically modified cell lines to complex animal models of disease.

For instance, if the compound shows promise as an anti-cancer agent, its efficacy could be evaluated in patient-derived xenograft (PDX) models, which more accurately reflect the heterogeneity of human tumors. For neuroactive compounds, models that allow for the assessment of blood-brain barrier penetration and central nervous system effects would be necessary. nih.gov These advanced models will provide crucial data on the compound's therapeutic potential and guide its further development.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Analysis

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and can be a powerful tool in the study of this compound. nih.govresearchgate.netnih.gov These computational approaches can be integrated into several stages of the research process:

Predictive Modeling: AI/ML algorithms can be trained on existing data from similar compounds to predict the biological activity, pharmacokinetic properties (ADME), and potential toxicity of novel derivatives of this compound. researchgate.net This can help prioritize the synthesis of the most promising candidates.

De Novo Design: Generative AI models can design novel molecules with desired properties from scratch. youtube.com By providing the model with the desired target profile, it can generate new derivatives of the core scaffold that are predicted to have high potency and selectivity.

Data Analysis: AI can analyze large and complex datasets generated from high-throughput screening and other experimental assays to identify subtle structure-activity relationships that may not be apparent through traditional analysis methods. nih.gov

The integration of these computational tools has the potential to significantly accelerate the research and development process for this compound and its analogues. nih.govresearchgate.net

Q & A

Q. Methodological Answer :

  • Nucleophilic Pathways :
    • The methylthio group (-SMe) acts as a weak electron donor, directing electrophilic substitution to the para position of the phenyl ring. Computational modeling (DFT) can predict regioselectivity .
  • Electrophilic Reactions :
    • The piperidine nitrogen may participate in protonation or alkylation. Monitor pH-dependent stability using UV-Vis spectroscopy .
  • Intermediate Trapping : Use quenching agents (e.g., D₂O) to isolate transient intermediates during reactions .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Q. Methodological Answer :

  • Data Discrepancy Sources :
    • Purity Variations : Impurities (e.g., unreacted starting materials) may skew bioassay results. Validate compound purity via orthogonal methods (e.g., LC-MS and elemental analysis) .
    • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH can alter activity. Standardize protocols using reference compounds (e.g., positive controls for receptor binding) .
  • Statistical Approaches :
    • Apply meta-analysis to reconcile conflicting datasets. Use tools like PRISMA guidelines to assess study quality and heterogeneity .

Advanced Question: What strategies are effective for studying the metabolic stability and toxicity profile of this compound?

Q. Methodological Answer :

  • In Vitro Models :
    • Hepatic Metabolism : Use liver microsomes (human or rodent) to identify Phase I/II metabolites. LC-MS/MS tracks sulfoxidation of the methylthio group, a common metabolic pathway .
    • Cytotoxicity Screening : Conduct MTT assays on primary hepatocytes to assess acute toxicity. Compare IC₅₀ values against known hepatotoxins .
  • In Silico Predictors :
    • Tools like ADMET Predictor™ or SwissADME model bioavailability and hERG channel inhibition risks .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Q. Methodological Answer :

  • PPE Requirements :
    • Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust. Monitor airborne concentrations with real-time sensors .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced Question: How can computational chemistry aid in designing this compound derivatives with enhanced target selectivity?

Q. Methodological Answer :

  • Docking Studies :
    • Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., GPCRs). Focus on π-π stacking between the phenyl ring and aromatic residues .
  • QSAR Modeling :
    • Develop quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with binding affinity .
  • MD Simulations :
    • Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.